Ulixertinib hydrochloride

Description

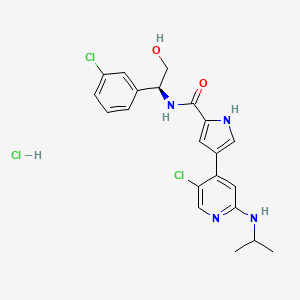

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-4-[5-chloro-2-(propan-2-ylamino)pyridin-4-yl]-1H-pyrrole-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Cl2N4O2.ClH/c1-12(2)26-20-8-16(17(23)10-25-20)14-7-18(24-9-14)21(29)27-19(11-28)13-4-3-5-15(22)6-13;/h3-10,12,19,24,28H,11H2,1-2H3,(H,25,26)(H,27,29);1H/t19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGYQCPFBWFTHM-FSRHSHDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC1=NC=C(C(=C1)C2=CNC(=C2)C(=O)N[C@H](CO)C3=CC(=CC=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956366-10-1 | |

| Record name | 1H-Pyrrole-2-carboxamide, 4-[5-chloro-2-[(1-methylethyl)amino]-4-pyridinyl]-N-[(1S)-1-(3-chlorophenyl)-2-hydroxyethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956366-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ulixertinib hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1956366101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ULIXERTINIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K792HRQ8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ulixertinib Hydrochloride: A Deep Dive into its Mechanism of Action as a First-in-Class ERK1/2 Inhibitor

For Immediate Release

KANSAS CITY, Mo. – Ulixertinib (BVD-523), a pioneering, highly selective, and reversible ATP-competitive inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), is at the forefront of targeted cancer therapy. This technical guide offers an in-depth exploration of its mechanism of action, presenting key preclinical and clinical data for researchers, scientists, and drug development professionals. Ulixertinib's development targets the terminal node of the frequently hyperactivated RAS/RAF/MEK/ERK (MAPK) signaling pathway, a critical mediator of cancer cell proliferation, survival, and differentiation.[1][2][3]

Core Mechanism: Direct Inhibition of ERK1/2 Kinase Activity

Ulixertinib directly targets and inhibits the kinase activity of both ERK1 (MAPK3) and ERK2 (MAPK1).[2][4] As a reversible, ATP-competitive inhibitor, ulixertinib occupies the ATP-binding pocket of the ERK enzymes, preventing the phosphorylation of their downstream substrates.[4][5] This action effectively curtails the propagation of oncogenic signals, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[2][3] The strategic targeting of the most distal kinase in the MAPK cascade allows ulixertinib to potentially circumvent resistance mechanisms that can arise from mutations in upstream components like BRAF and RAS.[5]

The MAPK/ERK Signaling Pathway and Ulixertinib's Intervention Point

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that relays extracellular signals to the nucleus, influencing a myriad of cellular processes. In many cancers, mutations in upstream proteins like RAS and RAF lead to constitutive activation of this pathway, driving uncontrolled cell growth. Ulixertinib acts at the final key step of this cascade.

Quantitative Analysis of Ulixertinib's Potency

Ulixertinib has demonstrated high potency in both enzymatic and cell-based assays across a range of cancer cell lines harboring MAPK pathway mutations.

| Parameter | Value | Target/Cell Line | Comments | Reference |

| IC50 | <0.3 nM | ERK2 Kinase | Potent enzymatic inhibition. | [6][7] |

| IC50 | 180 nM | A375 (BRAFV600E melanoma) | Inhibition of cell proliferation. | [7][8] |

| IC50 | 4.1 µM | A375 (BRAFV600E melanoma) | Inhibition of phosphorylated ERK (pERK). | [7] |

| IC50 | 0.14 µM | A375 (BRAFV600E melanoma) | Inhibition of downstream phosphorylated RSK (pRSK). | [7] |

| IC50 | 86 nM | SH-SY5Y (Neuroblastoma) | Inhibition of ERK1/2 activity. | [9] |

| IC50 | 180 nM | SH-SY5Y (Neuroblastoma) | Inhibition of cell viability. | [9] |

Cellular Effects of ERK1/2 Inhibition by Ulixertinib

Treatment with ulixertinib leads to distinct cellular consequences that contribute to its anti-tumor activity.

-

Cell Cycle Arrest: Ulixertinib induces G1 phase cell cycle arrest in a concentration-dependent manner in cancer cell lines.[3][10] This is accompanied by the suppression of cyclin D1 and phosphorylated retinoblastoma protein, with a robust increase in p27 levels.[11]

-

Induction of Apoptosis: By blocking the pro-survival signals of the MAPK pathway, ulixertinib promotes programmed cell death. A concentration-dependent increase in caspase-3/7 activity has been observed in sensitive cell lines following treatment.[10]

-

Inhibition of Downstream Substrates: A key indicator of ulixertinib's on-target activity is the inhibition of the phosphorylation of downstream ERK1/2 substrates, such as ribosomal S6 kinase (RSK).[6][12] Interestingly, despite inhibiting the kinase activity of ERK1/2, treatment with ulixertinib can lead to an increase in the phosphorylation of ERK1/2 itself, a phenomenon attributed to the disruption of negative feedback loops.[10]

Experimental Protocols

Kinase Inhibition Assay (ERK2 RapidFire Mass Spectrometry)

This assay quantifies the ability of ulixertinib to inhibit the enzymatic activity of ERK2.

Methodology:

-

MEK-activated ERK2 protein (1.2 nM) is prepared in an assay buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 10 mM DTT, and 0.01% CHAPS).[8]

-

The enzyme solution is dispensed into 384-well plates containing serially diluted ulixertinib (from 100 µM to 0.1 nM).[8]

-

Following a 20-minute pre-incubation at room temperature, the reaction is initiated by adding a substrate solution containing 16 µM Erktide and 120 µM ATP.[8]

-

The reaction proceeds for 20 minutes at room temperature and is then quenched with 1% formic acid.[8]

-

The levels of phosphorylated and unphosphorylated Erktide are measured using a RapidFire Mass Spectrometry platform to determine the IC50 value.[8]

Cell Proliferation Assay

This assay measures the effect of ulixertinib on the proliferation of cancer cells.

Methodology:

-

Cancer cells (e.g., A375 melanoma cells) are seeded in 384-well plates (200 cells/well) and incubated overnight.[8]

-

Ulixertinib is added to the wells over a 12-point concentration range (e.g., from 30 µM down to 0.03 nM).[8]

-

The plates are incubated for 72 hours at 37°C.[8]

-

Cells are then fixed with formaldehyde and stained with Hoechst 33342.[8]

-

Cell viability is assessed to calculate the IC50 for cell proliferation. An alternative method uses the Cell Counting Kit-8 (CCK-8) assay at various time points (e.g., 0, 24, 48, 72, and 96 hours).[13]

Western Blot Analysis

Western blotting is employed to assess the phosphorylation status of ERK and its downstream substrate RSK.

Methodology:

-

Cells are treated with varying concentrations of ulixertinib for a specified duration (e.g., 4 hours).[14]

-

Cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for total ERK, phosphorylated ERK (p-ERK), total RSK, and phosphorylated RSK (p-RSK).[14][15]

-

Following incubation with secondary antibodies, the protein bands are visualized, and their intensity is quantified to determine the effect of ulixertinib on protein phosphorylation.

Clinical Significance and Future Directions

In a phase I clinical trial (NCT01781429), ulixertinib was administered to patients with advanced solid tumors harboring MAPK pathway mutations.[5] The recommended phase II dose was established at 600 mg twice daily, which resulted in near-complete inhibition of ERK activity in whole blood.[5] Partial responses were observed in patients with NRAS, BRAF V600, and non-V600 BRAF-mutant solid tumors, demonstrating early clinical activity.[5] The most common treatment-related adverse events included diarrhea, fatigue, nausea, and acneiform dermatitis.[5]

Ongoing research is exploring ulixertinib in combination with other targeted therapies, such as autophagy inhibitors (hydroxychloroquine), to overcome potential resistance mechanisms.[16][17] The development of resistance to MAPK inhibitors often involves the reactivation of the ERK pathway or the activation of parallel signaling pathways, making ERK an attractive target for both primary and acquired resistance.[10][18]

References

- 1. biomed-valley.com [biomed-valley.com]

- 2. ulixertinib - My Cancer Genome [mycancergenome.org]

- 3. Portico [access.portico.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Antitumor activity of extracellular signal-regulated kinases 1/2 inhibitor BVD-523 (ulixertinib) on thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ERK Inhibitor Ulixertinib Inhibits High-Risk Neuroblastoma Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. e-century.us [e-century.us]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. ascopubs.org [ascopubs.org]

- 17. biomed-valley.com [biomed-valley.com]

- 18. aacrjournals.org [aacrjournals.org]

BVD-523 (Ulixertinib): A Technical Guide to its Application as a Research Tool for Interrogating ERK1/2 Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

BVD-523, also known as ulixertinib, is a potent and highly selective, reversible, ATP-competitive inhibitor of both extracellular signal-regulated kinase 1 (ERK1) and ERK2.[1][2][3][4][5] As the terminal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are critical regulators of fundamental cellular processes including proliferation, differentiation, and survival.[5][6] Dysregulation of the RAS-RAF-MEK-ERK pathway is a frequent driver of oncogenesis, making it a key target for therapeutic intervention.[2][4] BVD-523 serves as an invaluable research tool for elucidating the precise roles of ERK1/2 in both normal physiology and disease states, particularly in cancer biology and the development of therapeutic resistance.[1][4][7] This technical guide provides an in-depth overview of BVD-523, its mechanism of action, key quantitative data, and detailed experimental protocols for its use in laboratory settings.

Mechanism of Action

BVD-523 exerts its inhibitory effect by competing with ATP for binding to the kinase domain of both ERK1 and ERK2.[1][2][8] This reversible inhibition prevents the phosphorylation of downstream ERK1/2 substrates, thereby blocking signal propagation.[1][9] Interestingly, treatment with BVD-523 can lead to an increase in the phosphorylation of ERK1/2 itself, a phenomenon attributed to the relief of negative feedback loops within the MAPK pathway.[1][4][10] Despite this increase in phosphorylated ERK1/2, the kinase remains inactive, and the phosphorylation of its downstream targets, such as ribosomal S6 kinase (RSK), is effectively inhibited.[1][9][11] This paradoxical effect is a key characteristic of BVD-523 and other ERK1/2 inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of BVD-523, providing a basis for experimental design and data interpretation.

| Parameter | Value | Enzyme/Cell Line | Notes | Reference(s) |

| Ki (ERK2) | 0.04 ± 0.02 nmol/L | Recombinant ERK2 | Radiometric assay. | [1][2] |

| Ki (ERK1) | <0.3 nmol/L | Recombinant ERK1 | [1][12] | |

| IC50 (ERK2) | <0.3 nM | Recombinant ERK2 | [13] | |

| IC50 (pRSK inhibition) | 0.031 µM - 0.14 µM | A375 cells | Measured as a decrease in phosphorylated RSK levels. | [13] |

| IC50 (Cell Proliferation) | 0.18 µM | A375 cells | 72-hour incubation. | [13][14] |

Signaling Pathway Diagram

The following diagram illustrates the canonical RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by BVD-523.

Caption: The MAPK signaling cascade with BVD-523 inhibition of ERK1/2.

Experimental Protocols

The following are representative protocols for common assays utilizing BVD-523. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

In Vitro Kinase Assay for ERK2 Inhibition

This protocol is adapted from methods used in the characterization of BVD-523.[1]

Objective: To determine the inhibitory potency of BVD-523 against ERK2.

Materials:

-

Recombinant active ERK2 enzyme

-

Myelin basic protein (MBP) as a substrate

-

[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)

-

BVD-523 stock solution (in DMSO)

-

Kinase assay buffer (e.g., 100 mmol/L HEPES pH 7.5, 10 mmol/L MgCl₂, 1 mmol/L DTT)

-

96-well or 384-well assay plates

-

Scintillation counter or luminometer

Procedure:

-

Prepare serial dilutions of BVD-523 in kinase assay buffer.

-

In the assay plate, combine the BVD-523 dilutions, ERK2 enzyme, and MBP substrate.

-

Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP if using the radiometric method). The final ATP concentration should be close to its Km for ERK2.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto phosphocellulose paper).

-

Quantify the amount of phosphorylated MBP. For radiometric assays, this involves washing the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and then measuring the incorporated radioactivity using a scintillation counter. For non-radioactive methods, follow the manufacturer's instructions.

-

Plot the percentage of kinase inhibition against the logarithm of the BVD-523 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blot Analysis of ERK1/2 Signaling

This protocol allows for the assessment of BVD-523's effect on the phosphorylation of ERK1/2 and its downstream target, RSK.[11][15]

Objective: To measure the levels of total and phosphorylated ERK1/2 and RSK in cells treated with BVD-523.

Materials:

-

Cell line of interest (e.g., A375 melanoma cells with a BRAF V600E mutation)[1]

-

Complete cell culture medium

-

BVD-523 stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-RSK (e.g., Thr359/Ser363), anti-total-RSK, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of BVD-523 (and a DMSO vehicle control) for the desired time period (e.g., 4 or 24 hours).[1]

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

If necessary, strip the membrane and re-probe for other proteins (e.g., total protein or loading control).

Cell Proliferation Assay

This protocol is used to evaluate the anti-proliferative effects of BVD-523.[13][14]

Objective: To determine the IC50 of BVD-523 for cell proliferation.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

BVD-523 stock solution (in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or CCK-8)[16]

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Prepare serial dilutions of BVD-523 in cell culture medium and add them to the wells. Include a DMSO vehicle control.

-

Incubate the plate for a specified period (e.g., 72 hours).[14]

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the BVD-523 concentration. Determine the IC50 value by non-linear regression analysis.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for investigating the effects of BVD-523 in a cancer cell line with a MAPK pathway mutation.

Caption: A typical workflow for studying the effects of BVD-523 in vitro.

Conclusion

BVD-523 (ulixertinib) is a powerful and specific research tool for dissecting the complexities of ERK1/2 signaling. Its well-characterized mechanism of action and high potency make it suitable for a wide range of in vitro and in vivo studies. By inhibiting the terminal kinase of the MAPK cascade, BVD-523 allows researchers to probe the downstream consequences of this pathway's activation and to investigate mechanisms of resistance to upstream inhibitors.[1][4] The protocols and data presented in this guide provide a solid foundation for the effective use of BVD-523 in advancing our understanding of ERK1/2 biology and its role in disease.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. A Phase II Study of ERK Inhibition by Ulixertinib (BVD-523) in Metastatic Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Characterization and Management of ERK Inhibitor Associated Dermatologic Adverse Events: Analysis from a Nonrandomized Trial of Ulixertinib for Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Concurrent HER or PI3K Inhibition Potentiates the Anti-tumor Effect of ERK Inhibitor Ulixertinib in Preclinical Pancreatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. selleckchem.com [selleckchem.com]

- 14. selleckchem.com [selleckchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Antitumor activity of extracellular signal-regulated kinases 1/2 inhibitor BVD-523 (ulixertinib) on thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Therapeutic Potential of Ulixertinib Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulixertinib (also known as BVD-523) is a first-in-class, orally available, potent, and highly selective reversible inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] As the terminal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are critical regulators of fundamental cellular processes, including proliferation, differentiation, and survival.[4][5][6] The MAPK pathway, also known as the Ras-Raf-MEK-ERK pathway, is frequently dysregulated in a wide variety of human cancers, making it a prime target for therapeutic intervention.[7][8][9][10] Aberrant signaling is often a result of mutations in upstream components like BRAF and RAS.[6] Ulixertinib's unique position as a direct inhibitor of the final node in this cascade offers a promising strategy to overcome both innate and acquired resistance to upstream inhibitors like BRAF and MEK inhibitors.[6][9][10] This document provides a comprehensive overview of the mechanism of action, preclinical data, clinical findings, and key experimental protocols related to Ulixertinib hydrochloride.

Mechanism of Action: The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a crucial intracellular signaling cascade that relays extracellular signals from surface receptors to the nucleus, culminating in the regulation of gene expression and cellular responses.[4][7] The pathway is typically initiated by the binding of growth factors to receptor tyrosine kinases (RTKs), which triggers the activation of the small GTPase Ras.[5][7] Activated Ras then recruits and activates Raf kinases (A-Raf, B-Raf, C-Raf), which in turn phosphorylate and activate MEK1 and MEK2 (MAPK/ERK kinases).[5][11] MEK1/2 are dual-specificity kinases that phosphorylate ERK1/2 on specific threonine and tyrosine residues, leading to their activation.[8]

Once activated, ERK1/2 phosphorylate a multitude of cytoplasmic and nuclear substrates, including transcription factors, which ultimately drive cellular processes like proliferation, survival, and differentiation.[11] Ulixertinib functions as an ATP-competitive inhibitor, binding to the kinase domain of both ERK1 and ERK2 and preventing their catalytic activity.[1][2][12] This blockade of ERK signaling leads to decreased phosphorylation of its downstream substrates, resulting in cell cycle arrest and apoptosis in cancer cells with a dependency on this pathway.[9][13]

Preclinical Data

Ulixertinib has demonstrated potent and selective activity in a wide range of preclinical models.

In Vitro Potency and Activity

Ulixertinib is a highly potent inhibitor of ERK2 kinase activity. In biochemical assays, it exhibits sub-nanomolar potency.[1][12][14] In cellular assays, it effectively inhibits the phosphorylation of ERK and its direct downstream substrate, RSK, and demonstrates potent anti-proliferative effects in cancer cell lines harboring BRAF and RAS mutations.[12][15]

| Parameter | Cell Line | IC50 Value | Reference |

| ERK2 Kinase Activity | (Biochemical Assay) | <0.3 nM | [1][12][14] |

| pERK Inhibition | A375 (BRAF V600E) | 4.1 µM | [12][15][16] |

| pRSK Inhibition | A375 (BRAF V600E) | 0.14 µM | [12][15][16] |

| Cell Proliferation | A375 (BRAF V600E) | 180 nM | [12][15][16] |

| Cell Proliferation | SH-SY5Y (Neuroblastoma) | 180 nM | [17] |

In Vivo Efficacy in Xenograft Models

In vivo studies using human tumor xenografts in mice have confirmed the anti-tumor activity of Ulixertinib. Significant, dose-dependent tumor growth inhibition and even tumor regression have been observed in models of BRAF-mutant melanoma and colorectal cancer, as well as KRAS-mutant colorectal and pancreatic cancer.[6][9][18][19] Studies in neuroblastoma models also showed potent inhibition of tumor growth and prolonged survival in treated mice.[20][21][22]

| Cancer Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Reference |

| Melanoma | A375 (BRAF V600E) | 100 mg/kg, BID | 99% TGI, 7 partial regressions | [9] |

| Colorectal Cancer | Colo205 (BRAF V600E) | 50 mg/kg, BID | -48.2% (Regression) | [9] |

| Colorectal Cancer | Colo205 (BRAF V600E) | 75 mg/kg, BID | -77.2% (Regression) | [9] |

| Colorectal Cancer | Colo205 (BRAF V600E) | 100 mg/kg, BID | -92.3% (Regression) | [9] |

Pharmacokinetics and ADME Profile

The pharmacokinetic (PK) properties of Ulixertinib have been evaluated in several preclinical species, including mice, rats, and dogs. The compound generally exhibits rapid absorption and a half-life ranging from 1.0 to 2.5 hours across species.[6][19][23] Oral bioavailability was excellent in rodents but lower in dogs.[6][19][23]

| Parameter | Mice | Rats | Dogs | Reference |

| Tmax (oral) | 0.50 - 0.75 h | 0.50 - 0.75 h | 2.0 h | [6][19][23] |

| t½ (IV) | 1.0 - 2.5 h (across species) | 1.0 - 2.5 h (across species) | 1.0 - 2.5 h (across species) | [6][19][23] |

| Clearance (IV) | 6.24 mL/min/kg | 1.67 mL/min/kg | 15.5 mL/min/kg | [6][19][23] |

| Vd (IV) | 0.56 L/kg | 0.36 L/kg | 1.61 L/kg | [6][19][23] |

| Oral Bioavailability | >92% | >92% | 34% | [6][19][23] |

Ulixertinib was found to be highly bound to plasma proteins and showed moderate to high stability in liver microsomes and hepatocytes from various species.[6][18] It is a substrate for efflux in Caco-2 models, with a reported permeability of 2.67 x 10⁻⁶ cm/sec.[6][18][19] The potential for CYP inhibition was low, with IC50 values ranging between 10-20 µM.[6][18][19]

Clinical Development

Ulixertinib has been evaluated in multiple clinical trials for various solid tumors.[24][25] A first-in-human Phase I dose-escalation and expansion study (NCT01781429) enrolled 135 patients with advanced solid tumors harboring MAPK pathway mutations.[26][27]

-

Dosing and Safety: The study established a recommended Phase II dose (RP2D) of 600 mg twice daily.[26][27] The most common treatment-related adverse events included diarrhea (48%), fatigue (42%), nausea (41%), and acneiform dermatitis (31%).[26][27]

-

Efficacy: Partial responses were observed in 14% of evaluable patients in the dose-expansion cohort.[26] Notably, responses were seen in patients with tumors harboring NRAS, BRAF V600, and non-V600 BRAF mutations.[26]

-

Pharmacokinetics: In patients, Ulixertinib exposure was dose-proportional up to the RP2D, which achieved near-complete inhibition of ERK activity in whole blood samples.[26][27]

Ulixertinib is also being investigated in combination with other agents, such as the CDK4/6 inhibitor palbociclib and the autophagy inhibitor hydroxychloroquine, in various cancer types.[28][29]

Key Experimental Protocols

Protocol 1: ERK2 Kinase Inhibition Assay (RapidFire Mass Spectrometry)

This protocol outlines a method to determine the IC50 of Ulixertinib against ERK2 kinase activity.

Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT). Prepare activated ERK2 enzyme solution and a substrate solution containing a peptide substrate (e.g., Erktide) and ATP at its Km concentration.[16]

-

Compound Plating: Create a serial dilution of this compound in a 384-well plate.

-

Enzyme Addition & Pre-incubation: Dispense the ERK2 enzyme solution into each well of the compound plate. Incubate for 20 minutes at room temperature to allow compound binding.[16]

-

Reaction Initiation: Add the substrate solution to all wells to start the reaction.

-

Reaction Incubation: Allow the reaction to proceed for a defined period (e.g., 20 minutes) at room temperature.[16]

-

Quenching: Stop the reaction by adding a quench solution, such as formic acid.[16]

-

Detection: Analyze the plate using RapidFire Mass Spectrometry to quantify the amounts of unphosphorylated substrate and phosphorylated product.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (CCK-8 or CellTiter-Glo)

This protocol describes a method to assess the effect of Ulixertinib on the proliferation of cancer cells.

Methodology:

-

Cell Seeding: Harvest cancer cells (e.g., A375, SUDHL-10) and seed them into 96-well or 384-well plates at a predetermined density (e.g., 200-5000 cells/well).[16][30]

-

Incubation: Incubate the plates overnight at 37°C and 5% CO₂ to allow cells to attach.[16]

-

Compound Treatment: Add various concentrations of Ulixertinib to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with the compound for a specified period, typically 72 to 96 hours.[16][30]

-

Viability Assessment: Add a viability reagent such as Cell Counting Kit-8 (CCK-8) or CellTiter-Glo to each well.[30]

-

Signal Detection: Incubate as per the manufacturer's instructions and then measure the absorbance (for CCK-8) or luminescence (for CellTiter-Glo) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control wells and plot cell viability against drug concentration to calculate the IC50 value.

Protocol 3: In Vivo Tumor Growth Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of Ulixertinib.

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A375, Colo205) into the flank of immunocompromised mice.[9]

-

Tumor Growth: Monitor the mice regularly until tumors reach a palpable, pre-determined size (e.g., 100-200 mm³).

-

Randomization: Randomize the tumor-bearing mice into different treatment groups (e.g., vehicle control, Ulixertinib at various doses).[9]

-

Dosing: Administer Ulixertinib or vehicle control to the mice according to the planned schedule (e.g., twice daily by oral gavage).[9]

-

Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor animal body weight and overall health as indicators of toxicity.

-

Endpoint: Continue the study until tumors in the control group reach a pre-defined endpoint size, or for a fixed duration.

-

Data Analysis: Compare the mean tumor volumes between the treated and vehicle groups to calculate the percentage of tumor growth inhibition (TGI) or regression.

Conclusion

This compound is a potent and selective ERK1/2 inhibitor with a compelling preclinical profile and demonstrated clinical activity in patients with advanced solid tumors driven by the MAPK pathway.[26][27] Its mechanism of action, targeting the final kinase in the cascade, provides a strong rationale for its use in tumors that have developed resistance to upstream inhibitors of RAF and MEK.[9][10] The preclinical data show robust anti-tumor efficacy across various cancer models, and the clinical data indicate an acceptable safety profile with early signs of efficacy.[6][26] Ongoing and future studies, particularly those exploring combination therapies, will further define the therapeutic potential of Ulixertinib and its role in the treatment paradigm for MAPK-driven cancers.[28][31]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Ulixertinib | C21H22Cl2N4O2 | CID 11719003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Extracellular signal-regulated kinases - Wikipedia [en.wikipedia.org]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 8. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. biomed-valley.com [biomed-valley.com]

- 11. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Therapy Detail [ckb.genomenon.com:443]

- 14. medchemexpress.com [medchemexpress.com]

- 15. selleckchem.com [selleckchem.com]

- 16. selleckchem.com [selleckchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Preclinical assessment of ulixertinib, a novel ERK1/2 inhibitor | ADMET and DMPK [pub.iapchem.org]

- 20. mdpi.com [mdpi.com]

- 21. ERK Inhibitor Ulixertinib Inhibits High-Risk Neuroblastoma Growth In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cancers | Free Full-Text | ERK Inhibitor Ulixertinib Inhibits High-Risk Neuroblastoma Growth In Vitro and In Vivo [mdpi.com]

- 23. Prediction of Human Pharmacokinetics of Ulixertinib, a Novel ERK1/2 Inhibitor from Mice, Rats, and Dogs Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Facebook [cancer.gov]

- 25. ulixertinib - My Cancer Genome [mycancergenome.org]

- 26. First-in-Class ERK1/2 Inhibitor Ulixertinib (BVD-523) in Patients with MAPK Mutant Advanced Solid Tumors: Results of a Phase I Dose-Escalation and Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. scispace.com [scispace.com]

- 28. A phase 2 basket trial of ulixertinib (BVD-523) in combination with hydroxychloroquine in patients with advanced gastrointestinal malignancies harboring MAPK pathway mutations (BVD-523-HCQ). - ASCO [asco.org]

- 29. A phase Ib trial of ERK inhibition with ulixertinib combined with palbociclib in patients (Pts) with advanced solid tumors. - ASCO [asco.org]

- 30. e-century.us [e-century.us]

- 31. The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]

Ulixertinib Hydrochloride: A Technical Guide for the Investigation of ERK-Dependent Cancers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ulixertinib hydrochloride (also known as BVD-523), a potent and selective inhibitor of ERK1 and ERK2 kinases, for the study of ERK-dependent cancers. This document outlines the mechanism of action, key preclinical and clinical data, and detailed experimental protocols to facilitate further research and drug development efforts.

Introduction: Targeting the ERK Signaling Pathway

The Ras-Raf-MEK-ERK mitogen-activated protein kinase (MAPK) cascade is a critical intracellular signaling pathway that regulates cell proliferation, differentiation, survival, and apoptosis.[1][2] Aberrant activation of this pathway, frequently driven by mutations in genes such as BRAF and RAS, is a hallmark of numerous human cancers.[2] While inhibitors targeting upstream components of this pathway, such as BRAF and MEK, have shown clinical efficacy, the development of resistance, often through reactivation of ERK signaling, remains a significant challenge.[2][3]

Ulixertinib is a first-in-class, reversible, ATP-competitive inhibitor of both ERK1 (MAPK3) and ERK2 (MAPK1).[3][4] By targeting the terminal kinases in the MAPK cascade, ulixertinib offers a promising therapeutic strategy to overcome both intrinsic and acquired resistance to upstream inhibitors.[3]

Mechanism of Action

Ulixertinib directly binds to the ATP-binding pocket of ERK1 and ERK2, preventing their phosphorylation and subsequent activation of downstream substrates. This leads to the inhibition of ERK-mediated signal transduction, resulting in decreased tumor cell proliferation and survival.[5][6] Interestingly, in some cellular contexts, ulixertinib treatment can lead to an increase in the phosphorylation of ERK1/2 itself, a feedback mechanism that does not abrogate the inhibition of its downstream targets, such as RSK1/2.[1][3]

digraph "ERK_Signaling_Pathway" {

graph [rankdir="TB", splines=ortho, nodesep=0.4];

node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [arrowhead=normal, penwidth=1.5];

// Nodes

GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"];

RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"];

RAS [label="RAS", fillcolor="#FBBC05", fontcolor="#202124"];

RAF [label="RAF", fillcolor="#FBBC05", fontcolor="#202124"];

MEK [label="MEK1/2", fillcolor="#FBBC05", fontcolor="#202124"];

ERK [label="ERK1/2", fillcolor="#EA4335", fontcolor="#FFFFFF"];

RSK [label="p90RSK", fillcolor="#34A853", fontcolor="#FFFFFF"];

Transcription [label="Transcription Factors\n(c-Fos, c-Jun, c-Myc)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Ulixertinib [label="Ulixertinib", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges

GF -> RTK [color="#5F6368"];

RTK -> RAS [color="#5F6368"];

RAS -> RAF [color="#5F6368"];

RAF -> MEK [color="#5F6368"];

MEK -> ERK [color="#5F6368"];

ERK -> RSK [color="#5F6368"];

ERK -> Transcription [color="#5F6368"];

RSK -> Transcription [style=dashed, color="#5F6368"];

Transcription -> Proliferation [color="#5F6368"];

Ulixertinib -> ERK [arrowhead=tee, color="#EA4335", penwidth=2.0];

}

Caption: A typical workflow for an in vitro kinase inhibition assay.

Cell Viability Assay (A375 Melanoma Cells)

This protocol outlines a method to assess the effect of ulixertinib on the proliferation of BRAF-mutant melanoma cells.

Materials:

-

A375 human melanoma cell line (ATCC CRL-1619)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

Luminometer

Procedure:

-

Seed A375 cells into 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of ulixertinib in culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blotting for ERK Pathway Inhibition

This protocol provides a general framework for assessing the phosphorylation status of ERK and its downstream target RSK.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

-

Rabbit anti-total-ERK1/2

-

Rabbit anti-phospho-p90RSK (Ser380)

-

Rabbit anti-total-p90RSK

-

Mouse anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Plate cells and treat with various concentrations of ulixertinib for a specified time (e.g., 2-24 hours).

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Clarify lysates by centrifugation and determine protein concentration.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

In Vivo Xenograft Tumor Model

This protocol describes a typical subcutaneous xenograft study in mice to evaluate the anti-tumor efficacy of ulixertinib.

Materials:

-

Athymic nude mice (e.g., NU/NU)

-

Cancer cell line (e.g., A375, Colo205)

-

Matrigel (optional)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant cancer cells (e.g., 5 x 10⁶ cells in 100 µL PBS/Matrigel) into the flank of each mouse.

-

Monitor tumor growth regularly.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer ulixertinib (e.g., 50-100 mg/kg) or vehicle orally, once or twice daily.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

Logical Relationships in Ulixertinib Development

The development of ulixertinib follows a logical progression from preclinical discovery to clinical application.

```dot

digraph "Ulixertinib_Development_Logic" {

graph [rankdir="TB", splines=ortho];

node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [arrowhead=normal, penwidth=1.5, color="#5F6368"];

// Nodes

Target_ID [label="Target Identification\n(ERK in MAPK Pathway)", fillcolor="#F1F3F4", fontcolor="#202124"];

Lead_Opt [label="Lead Optimization\n(BVD-523)", fillcolor="#FBBC05", fontcolor="#202124"];

Preclinical [label="Preclinical Studies\n(In Vitro & In Vivo)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

IND [label="Investigational New Drug\n(IND) Application", fillcolor="#F1F3F4", fontcolor="#202124"];

Phase1 [label="Phase I Clinical Trials\n(Safety & Dosing)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Phase2 [label="Phase II Clinical Trials\n(Efficacy & Patient Population)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Phase3 [label="Phase III Clinical Trials\n(Pivotal Efficacy & Safety)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

NDA [label="New Drug Application\n(NDA)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Approval [label="Regulatory Approval", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Target_ID -> Lead_Opt;

Lead_Opt -> Preclinical;

Preclinical -> IND;

IND -> Phase1;

Phase1 -> Phase2;

Phase2 -> Phase3;

Phase3 -> NDA;

NDA -> Approval;

}

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. pubcompare.ai [pubcompare.ai]

- 6. The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of BVD-523 (Ulixertinib): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BVD-523, also known as ulixertinib, is a first-in-class, potent, and selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] As the terminal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are critical regulators of cell proliferation, differentiation, and survival.[1][3] Aberrant activation of the MAPK pathway is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[4][5] BVD-523 has demonstrated significant preclinical antitumor activity in a range of cancer models, including those with BRAF and RAS mutations, and in settings of acquired resistance to upstream MAPK pathway inhibitors.[3][4][6] This technical guide provides a comprehensive overview of the preclinical pharmacology of BVD-523, detailing its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile.

Mechanism of Action

BVD-523 is a reversible, ATP-competitive inhibitor of both ERK1 and ERK2.[1][5] By binding to the ATP pocket of the kinases, it prevents the phosphorylation of downstream substrates, thereby inhibiting signal transduction through the MAPK pathway. This leads to cell cycle arrest and apoptosis in cancer cells dependent on this pathway for their growth and survival.[1] Interestingly, treatment with BVD-523 can lead to an increase in the phosphorylation of ERK1/2 itself, a feedback mechanism that does not, however, abrogate the drug's inhibitory effect on downstream signaling.[4]

Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a key signaling cascade that transmits extracellular signals to the nucleus to regulate gene expression and cellular processes. BVD-523 acts at the final step of this cascade.

Caption: The MAPK signaling pathway and the inhibitory action of BVD-523 on ERK1/2.

In Vitro Activity

BVD-523 has demonstrated potent and selective inhibitory activity against ERK1 and ERK2 in biochemical assays and antiproliferative effects in various cancer cell lines.

Kinase Inhibition

BVD-523 is a highly potent inhibitor of ERK1 and ERK2.

| Target | IC50 / Ki | Assay Type |

| ERK1 | Ki: 0.3 nM[7] | Biochemical Assay |

| ERK2 | IC50: <0.3 nM[2][8] | Biochemical Assay |

| ERK2 | Ki: 0.04 ± 0.02 nM[7][9] | Biochemical Assay |

Cellular Activity

In cellular assays, BVD-523 effectively inhibits the phosphorylation of downstream ERK substrates, such as RSK, and suppresses the proliferation of cancer cell lines harboring MAPK pathway mutations.

| Cell Line | Mutation | IC50 (Proliferation) | IC50 (pRSK) |

| A375 (Melanoma) | BRAF V600E | 180 nM[8] | 0.14 µM[8] |

| Colo205 (Colorectal) | BRAF V600E | Not explicitly stated | Not explicitly stated |

| MIAPaCa2 (Pancreatic) | KRAS G12C | Not explicitly stated | Not explicitly stated |

In Vivo Efficacy

The antitumor activity of BVD-523 has been evaluated in multiple xenograft models of human cancer. The compound has shown dose-dependent tumor growth inhibition and, in some cases, tumor regression when administered orally.[4]

Xenograft Studies in BRAF-Mutant Models

| Model | Dosing Regimen | Tumor Growth Inhibition / Regression | Reference |

| A375 (Melanoma) | 50 mg/kg BID | Significant antitumor activity (P=0.004) | [4][9] |

| A375 (Melanoma) | 100 mg/kg BID | Significant antitumor activity (P<0.001) | [4][9] |

| Colo205 (Colorectal) | 50 mg/kg BID | -48.2% mean tumor regression (P<0.0001) | [4] |

| Colo205 (Colorectal) | 75 mg/kg BID | -77.2% mean tumor regression (P<0.0001) | [4] |

| Colo205 (Colorectal) | 100 mg/kg BID | -92.3% mean tumor regression (P<0.0001) | [4] |

Xenograft Studies in KRAS-Mutant Models

| Model | Dosing Regimen | Tumor Growth Inhibition / Regression | Reference |

| MIAPaCa2 (Pancreatic) | 10, 25, 50, 75, 100 mg/kg BID | Dose-dependent antitumor activity | [4] |

BVD-523 has also demonstrated efficacy in models of acquired resistance to BRAF and MEK inhibitors.[4][6]

Pharmacokinetics

The pharmacokinetic properties of BVD-523 have been characterized in several preclinical species. The compound exhibits good oral bioavailability in rodents.

| Species | Route | Tmax (h) | t½ (h) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Oral Bioavailability (%) |

| Mouse | IV | - | 1.0 - 2.5 | 6.24 | 0.56 | >92% |

| Mouse | Oral | 0.50 - 0.75 | 1.0 - 2.5 | - | - | >92% |

| Rat | IV | - | 1.0 - 2.5 | 1.67 | 0.36 | >92% |

| Rat | Oral | 0.50 - 0.75 | 1.0 - 2.5 | - | - | >92% |

| Dog | IV | - | 1.0 - 2.5 | 15.5 | 1.61 | 34% |

| Dog | Oral | 2.0 | 1.0 - 2.5 | - | - | 34% |

| Data compiled from reference[1][10]. |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Representative Workflow)

This workflow outlines the general steps for determining the inhibitory potency of BVD-523 against ERK2.

Caption: A generalized workflow for an in vitro ERK2 kinase inhibition assay.

Methodology:

-

Enzyme and Compound Preparation : Recombinant activated ERK2 enzyme is prepared in an appropriate assay buffer. BVD-523 is serially diluted to create a range of concentrations.[8]

-

Reaction Initiation : The enzyme and compound are pre-incubated together in a multi-well plate. The kinase reaction is initiated by adding a solution containing a peptide substrate (e.g., Erktide) and ATP.[8]

-

Reaction and Detection : The reaction is allowed to proceed for a defined period at a controlled temperature and then stopped. The amount of phosphorylated substrate is quantified, often using methods like RapidFire Mass Spectrometry.[8]

-

Data Analysis : The percentage of inhibition at each BVD-523 concentration is calculated relative to controls. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay

Methodology:

-

Cell Seeding : Cancer cells (e.g., A375) are seeded into 384-well plates at a low density and allowed to attach overnight.[2][8]

-

Compound Treatment : Cells are treated with a range of BVD-523 concentrations (e.g., from 0.03 nM to 30 µM) for a period of 72 hours.[2][8]

-

Cell Viability Measurement : After the incubation period, cell viability is assessed. This is often done by fixing the cells, staining the nuclei with a fluorescent dye (e.g., Hoechst 33342), and quantifying the cell number using an automated imaging platform.[2][8]

-

Data Analysis : The number of cells in treated wells is compared to vehicle-treated controls to determine the percentage of growth inhibition. IC50 values are calculated from the resulting dose-response curves.[8]

In Vivo Xenograft Study

This diagram illustrates the typical design of a xenograft study to evaluate the antitumor efficacy of BVD-523.

Caption: A typical experimental workflow for an in vivo xenograft study with BVD-523.

Methodology:

-

Tumor Implantation : Human cancer cells (e.g., A375 or Colo205) are subcutaneously injected into immunocompromised mice.[4]

-

Group Formation : Once tumors reach a specified volume, the animals are randomized into different treatment groups, including a vehicle control group and several BVD-523 dose groups.[4]

-

Drug Administration : BVD-523 is administered orally, typically twice daily (BID), for a defined treatment period (e.g., 18 days).[4]

-

Efficacy Assessment : Tumor volume and the body weight of the animals are measured regularly throughout the study. The efficacy is determined by comparing the tumor volumes in the treated groups to the vehicle control group.[4]

Conclusion

The preclinical data for BVD-523 (ulixertinib) strongly support its development as a targeted therapy for cancers driven by the MAPK pathway. Its high potency and selectivity for ERK1/2, coupled with demonstrated in vitro and in vivo antitumor activity, including in models of acquired resistance, highlight its potential to address unmet needs in oncology.[3][4][11] Ongoing and future clinical trials will be crucial in defining the therapeutic role of this first-in-class ERK inhibitor.

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. selleckchem.com [selleckchem.com]

- 3. biomed-valley.com [biomed-valley.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Targeting the MAPK Signaling Pathway in Cancer: Promising Preclinical Activity with the Novel Selective ERK1/2 Inhibitor BVD-523 (Ulixertinib) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols: Ulixertinib Hydrochloride In Vitro Assays

Introduction

Ulixertinib (also known as BVD-523) is a first-in-class, potent, and reversible ATP-competitive inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] The Mitogen-Activated Protein Kinase (MAPK) pathway, which culminates in ERK activation, is a critical signaling cascade involved in cell proliferation, differentiation, and survival.[3][4] Aberrant activation of this pathway through mutations in genes like BRAF and RAS is a common driver in many cancers.[2][5] Ulixertinib targets the terminal node of this cascade, ERK1/2, offering a strategic intervention point to overcome resistance mechanisms to upstream inhibitors (e.g., BRAF or MEK inhibitors).[2][6] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of Ulixertinib hydrochloride.

Mechanism of Action

Ulixertinib selectively inhibits the kinase activity of both ERK1 and ERK2.[1] It functions as an ATP-competitive inhibitor, preventing the phosphorylation of downstream substrates essential for cell growth and survival.[6] A notable characteristic of Ulixertinib's action is that while it blocks the kinase activity of ERK, it can lead to an increase in the phosphorylation of ERK itself, a feedback mechanism that should be considered when interpreting results.[6] The primary downstream readout for Ulixertinib's activity is the inhibition of RSK (Ribosomal S6 Kinase) phosphorylation.[6][7]

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound across various assays and cell lines.

Table 1: Biochemical Potency of Ulixertinib

| Target | Assay Type | Metric | Value | Reference(s) |

| ERK1 | Kinase Assay | K_i_ | 0.3 nM | [8] |

| ERK2 | Kinase Assay | K_i_ | 0.04 nM | [8] |

| ERK2 | Kinase Assay | IC_50_ | <0.3 nM | [9][10][11] |

Table 2: Cellular Activity of Ulixertinib in A375 Melanoma Cells (BRAF V600E)

| Assay | Endpoint | Metric | Value | Reference(s) |

| Cell Proliferation | Inhibition of cell growth | IC_50_ | 180 nM | [9][11][12] |

| Phospho-ERK Inhibition | Reduction of pERK levels | IC_50_ | 4.1 µM | [9][11][12] |

| Phospho-RSK Inhibition | Reduction of pRSK levels | IC_50_ | 0.14 µM | [9][11][12] |

Table 3: Cellular Activity of Ulixertinib in Other Cancer Models

| Cell Line | Genetic Background | Assay | Metric | Value | Reference(s) |

| BT40 | Pediatric Glioma (BRAF V600E) | Metabolic Activity | IC_50_ | 62.7 nM | [13] |

| BT40, DKFZ-BT66 | Pediatric Glioma | MAPK Reporter Assay | IC_50_ | ~10 nM | [13] |

| Ba/F3 | Murine Pro-B Cells | Cell Proliferation | IC_50_ | 468 nM | [14] |

Signaling Pathway and Experimental Workflows

Caption: The MAPK/ERK signaling cascade and the inhibitory action of Ulixertinib.

Caption: Workflow for the ERK2 RapidFire Mass Spectrometry Kinase Assay.

Caption: Workflow for a cell proliferation assay using high-content imaging.

Experimental Protocols

ERK2 Biochemical Kinase Assay (RapidFire Mass Spectrometry)

This assay directly measures the enzymatic activity of ERK2 and its inhibition by Ulixertinib.

Materials:

-

This compound

-

Assay Buffer: 50 mM Tris (pH 7.5), 10 mM MgCl₂, 0.1 mM EGTA, 10 mM DTT, 0.01% (v/v) CHAPS[9][10][12]

-

ATP (Adenosine triphosphate)

-

384-well polypropylene plates

Procedure:

-

Prepare a 12-point serial dilution of this compound in DMSO, then dilute further in Assay Buffer. The final concentration in the assay may range from 100 µM to 0.1 nM.[9][12]

-

Dispense 10 µL of 1.2 nM ERK2 protein solution in Assay Buffer into each well of a 384-well plate containing the diluted compounds. The final DMSO concentration should be 1%.[9][12]

-

Pre-incubate the enzyme and compound mixture for 20 minutes at room temperature.[9][12]

-

Initiate the kinase reaction by adding 10 µL of substrate solution containing 16 µM Erktide and 120 µM ATP in Assay Buffer.[9][12]

-

Allow the reaction to proceed for 20 minutes at room temperature.[9][12]

-

Analyze the plate using a RapidFire Mass Spectrometry platform to quantify the levels of unphosphorylated Erktide (substrate) and phosphorylated Erktide (product).[9][12]

-

Calculate the percent inhibition for each Ulixertinib concentration and determine the IC_50_ value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay

This assay assesses the effect of Ulixertinib on the growth of cancer cell lines. The following protocol is based on assays performed with the A375 melanoma cell line.[9][12]

Materials:

-

Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% L-Glutamine.[9][12]

-

This compound

-

384-well black, clear-bottom tissue culture plates

-

Fixation Solution: 12% formaldehyde in PBS

-

Staining Solution: Hoechst 33342 nuclear stain

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Culture A375 cells in standard conditions (37°C, 5% CO₂).

-

Harvest cells and seed 200 cells in 40 µL of medium per well into 384-well plates. Incubate overnight.[9][12]

-

Prepare a serial dilution of Ulixertinib. Add the compound to the cells over a concentration range (e.g., 30 µM to 0.03 nM) using an acoustic dispenser to minimize DMSO volume (final concentration ≤ 0.3%).[12]

-

Incubate the plates for 72 hours at 37°C.[12]

-

To fix the cells, add 20 µL of 12% formaldehyde solution (for a final concentration of 4%) containing Hoechst 33342 stain (1:2000 dilution). Incubate for 30 minutes at room temperature.[12]

-

Wash the wells with PBS.[12]

-

Acquire images and count the number of stained nuclei per well using a high-content imaging system (e.g., Cellomics ArrayScan™ VTI).[12]

-

Normalize the cell counts to vehicle-treated controls and calculate the IC_50_ value for cell growth inhibition.

Western Blot for ERK Pathway Modulation

This assay is used to confirm the mechanism of action by measuring the phosphorylation status of ERK and its downstream substrate RSK.

Materials:

-

Cancer cell line of interest (e.g., A375)

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

-

Protein Assay Kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[15]

-

Primary Antibodies: Rabbit anti-phospho-ERK1/2, Rabbit anti-total-ERK1/2, Rabbit anti-phospho-RSK.

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.[15]

-

Chemiluminescent substrate (ECL)

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of Ulixertinib for a specified time (e.g., 2 to 24 hours).[6]

-

Wash cells with ice-cold PBS and lyse them with ice-cold Lysis Buffer.

-

Clarify lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature 10-20 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[15]

-

Block the membrane for 1 hour at room temperature in Blocking Buffer.[15]

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2, diluted 1:1000) overnight at 4°C with gentle agitation.[15]

-

Wash the membrane three times with TBST for 10 minutes each.[15]

-

Incubate with the HRP-conjugated secondary antibody (diluted 1:5000) for 1-2 hours at room temperature.[15]

-

Wash the membrane again as in step 9.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

For loading controls, either strip the membrane and re-probe with an anti-total-ERK antibody or run parallel gels.[15][16] Analyze band density to quantify changes in protein phosphorylation.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. biomed-valley.com [biomed-valley.com]

- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ERK Inhibitor Ulixertinib Inhibits High-Risk Neuroblastoma Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. Ulixertinib | ERK | TargetMol [targetmol.com]

- 11. selleckchem.com [selleckchem.com]

- 12. selleckchem.com [selleckchem.com]

- 13. The first-in-class ERK inhibitor ulixertinib shows promising activity in mitogen-activated protein kinase (MAPK)-driven pediatric low-grade glioma models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols for Ulixertinib Hydrochloride in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulixertinib, also known as BVD-523, is a potent and selective, reversible, ATP-competitive inhibitor of ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2).[1][2][3] The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[4][5][6] Aberrant activation of this pathway, often through mutations in genes like BRAF and RAS, is a hallmark of many cancers, making it a key target for therapeutic intervention.[7][8][9] Ulixertinib hydrochloride has demonstrated significant anti-tumor activity in preclinical xenograft models of various cancers with MAPK pathway alterations, including those resistant to upstream inhibitors of BRAF and MEK.[1][10][11] These application notes provide a detailed protocol for establishing and utilizing a xenograft mouse model to evaluate the in vivo efficacy of this compound.

Signaling Pathway

The RAS-RAF-MEK-ERK cascade is a central signaling pathway that transmits extracellular signals to the cell nucleus, influencing a wide array of cellular processes.[6] Ulixertinib directly targets the final kinases in this cascade, ERK1 and ERK2.[12]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Ulixertinib | C21H22Cl2N4O2 | CID 11719003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. droracle.ai [droracle.ai]

- 5. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 7. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. biomed-valley.com [biomed-valley.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. scispace.com [scispace.com]

- 12. ulixertinib - My Cancer Genome [mycancergenome.org]

Application Notes and Protocols: Assessing Ulixertinib Efficacy in 3D Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulixertinib (also known as BVD-523) is a potent and selective, ATP-competitive, reversible inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] The RAS-RAF-MEK-ERK signaling cascade, a key component of the mitogen-activated protein kinase (MAPK) pathway, is frequently hyperactivated in a wide range of human cancers due to mutations in upstream genes like BRAF and RAS.[2] As the final kinase in this cascade, ERK1/2 represents a critical node for therapeutic intervention, particularly in tumors that have developed resistance to upstream inhibitors (e.g., BRAF or MEK inhibitors).[2]

Three-dimensional (3D) cell culture models, such as tumor spheroids, offer a more physiologically relevant system for evaluating anticancer drug efficacy compared to traditional 2D monolayer cultures.[3] Spheroids mimic the complex cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and gene expression profiles observed in in vivo tumors.[3][4] This application note provides a comprehensive guide to assessing the efficacy of Ulixertinib in 3D cell culture models, including detailed experimental protocols and data presentation guidelines.

Mechanism of Action: The MAPK Signaling Pathway

Ulixertinib targets the terminal kinases ERK1 and ERK2 in the MAPK pathway. Upon activation by upstream signals (e.g., growth factors binding to receptor tyrosine kinases), a phosphorylation cascade is initiated, leading to the activation of ERK1/2. Activated ERK1/2 then phosphorylates a multitude of downstream substrates, promoting cell proliferation, survival, and differentiation. By inhibiting ERK1/2, Ulixertinib blocks these downstream effects, leading to cell cycle arrest and apoptosis in cancer cells dependent on this pathway.

Data Presentation: Efficacy of Ulixertinib in 3D Spheroid Models

The following tables summarize representative quantitative data on the efficacy of Ulixertinib in 3D tumor spheroid models. Data is presented as the half-maximal inhibitory concentration (IC50) for spheroid growth and the percentage of apoptotic cells following treatment.

Table 1: Inhibition of Spheroid Growth by Ulixertinib

| Cell Line | Cancer Type | Key Mutation(s) | Spheroid Growth IC50 (µM) |

| HBLAK | Bladder Cancer | Not Specified | ~1.0[5] |

| UMUC3 | Bladder Cancer | Not Specified | <1.0[5] |

| UMUC6 | Bladder Cancer | Not Specified | <1.0[5] |

Note: The IC50 values are estimations based on graphical data presented in the cited literature.[5]

Table 2: Induction of Apoptosis by Ulixertinib in 3D Spheroids

| Cell Line | Cancer Type | Ulixertinib Concentration (µM) | Treatment Duration (hours) | Apoptotic Cells (%) |

| HCT116 | Colon Cancer | 1 | 42 | ~50 (Staurosporine) |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to assess the efficacy of Ulixertinib in 3D cell culture.

Protocol 1: Tumor Spheroid Formation (Liquid Overlay Technique)

This protocol describes the generation of tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.

Materials:

-

Cancer cell line of interest (e.g., HCT116, A375)

-

Complete cell culture medium

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Ultra-low attachment 96-well round-bottom plates

-

Hemocytometer or automated cell counter

Procedure:

-

Culture cancer cells in standard 2D culture flasks until they reach 70-80% confluency.

-

Aspirate the culture medium, wash the cells with PBS, and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and collect the cell suspension.

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.

-

Determine the cell concentration and viability using a hemocytometer or automated cell counter.

-

Dilute the cell suspension to the desired seeding density (typically 1,000-10,000 cells/well, to be optimized for each cell line).

-

Dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.

-

Centrifuge the plate at a low speed (e.g., 300 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the wells.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-4 days to allow for spheroid formation. Monitor spheroid formation daily using a microscope.

Protocol 2: Ulixertinib Treatment and Spheroid Growth Inhibition Assay

This protocol details the treatment of established spheroids with Ulixertinib and the subsequent measurement of spheroid growth inhibition.

Materials:

-

Pre-formed tumor spheroids in a 96-well ULA plate

-

Ulixertinib stock solution (e.g., in DMSO)

-

Complete cell culture medium

-

Brightfield microscope with a camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Prepare a serial dilution of Ulixertinib in complete culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO at the same final concentration as the highest Ulixertinib dose).

-

After 2-4 days of spheroid formation, carefully remove 50 µL of the medium from each well and replace it with 50 µL of the appropriate Ulixertinib dilution or vehicle control.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator.

-

At desired time points (e.g., 0, 24, 48, 72, 96 hours), capture brightfield images of the spheroids in each well using a microscope.

-

Measure the area or diameter of each spheroid using image analysis software.

-

Calculate the spheroid volume assuming a spherical shape (Volume = 4/3 * π * (diameter/2)^3).

-

Normalize the spheroid volume at each time point to the volume at time 0 for each treatment condition.

-

Plot the normalized spheroid volume against the Ulixertinib concentration to determine the IC50 value for spheroid growth inhibition.

Protocol 3: Cell Viability Assessment (CellTiter-Glo® 3D Assay)

This protocol describes the measurement of cell viability within the spheroids using a luminescent ATP-based assay.

Materials:

-

Spheroids treated with Ulixertinib in a 96-well ULA plate

-

CellTiter-Glo® 3D Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Following the desired treatment duration with Ulixertinib, equilibrate the 96-well plate and the CellTiter-Glo® 3D Reagent to room temperature for at least 30 minutes.

-

Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

-

Mix the contents of the wells on an orbital shaker for 5 minutes to induce cell lysis.

-

Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of viable cells for each treatment condition relative to the vehicle control.

-

Plot the percentage of cell viability against the Ulixertinib concentration to determine the IC50 value.

Protocol 4: Apoptosis Assessment (Caspase-Glo® 3/7 Assay)

This protocol details the measurement of apoptosis within the spheroids by detecting caspase-3 and -7 activity.

Materials:

-

Spheroids treated with Ulixertinib in a 96-well ULA plate

-

Caspase-Glo® 3/7 Assay kit (Promega)

-

Luminometer

Procedure:

-

After the desired treatment period, equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

-

Gently mix the contents of the wells on an orbital shaker for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours.

-

Measure the luminescence using a plate-reading luminometer.

-

Normalize the luminescent signal of treated wells to the vehicle control to determine the fold-change in caspase-3/7 activity.

Protocol 5: Immunofluorescence Staining of Spheroids

This protocol describes the fixation, permeabilization, and staining of spheroids for the visualization of specific protein markers.

Materials:

-

Pre-formed and treated spheroids

-

4% Paraformaldehyde (PFA) in PBS

-

0.5% Triton™ X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

-

Primary antibodies (e.g., anti-p-ERK, anti-Ki67)

-

Fluorescently labeled secondary antibodies

-

Nuclear counterstain (e.g., DAPI)

-

Confocal microscope

Procedure:

-

Carefully aspirate the medium from the wells containing the spheroids.

-

Fix the spheroids by adding 100 µL of 4% PFA and incubating for 1 hour at room temperature.

-

Gently wash the spheroids three times with PBS.

-

Permeabilize the spheroids by incubating with 0.5% Triton™ X-100 in PBS for 30 minutes at room temperature.

-

Wash the spheroids three times with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 1-2 hours at room temperature.

-

Incubate the spheroids with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the spheroids three times with PBS containing 0.1% Tween-20.

-

Incubate the spheroids with the fluorescently labeled secondary antibody diluted in blocking buffer for 2 hours at room temperature, protected from light.

-

Wash the spheroids three times with PBS containing 0.1% Tween-20.

-

Counterstain the nuclei by incubating with DAPI for 15 minutes.

-

Wash the spheroids three times with PBS.

-

Image the stained spheroids using a confocal microscope.

Conclusion